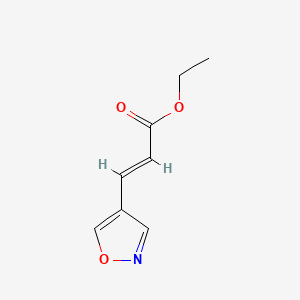

Ethyl 3-(isoxazol-4-yl)acrylate

Descripción

Ethyl 3-(isoxazol-4-yl)acrylate is a heterocyclic acrylate ester characterized by an isoxazole ring fused to an acrylate group via an ethyl ester linkage. Isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.

Propiedades

Número CAS |

141679-69-8 |

|---|---|

Fórmula molecular |

C8H9NO3 |

Peso molecular |

167.164 |

Nombre IUPAC |

ethyl (E)-3-(1,2-oxazol-4-yl)prop-2-enoate |

InChI |

InChI=1S/C8H9NO3/c1-2-11-8(10)4-3-7-5-9-12-6-7/h3-6H,2H2,1H3/b4-3+ |

Clave InChI |

OFZHTOWBWAFQEO-ONEGZZNKSA-N |

SMILES |

CCOC(=O)C=CC1=CON=C1 |

Sinónimos |

2-Propenoicacid,3-(4-isoxazolyl)-,ethylester(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate

- Structural Differences: Replaces the isoxazole ring with a trityl-protected imidazole ring.

- Physical Properties : Reported to have identical physical data to literature values, suggesting similar polarity and solubility profiles to Ethyl 3-(isoxazol-4-yl)acrylate.

- Applications : Likely used in metal-organic frameworks (MOFs) or catalysis due to imidazole’s ligand properties, contrasting with isoxazole’s role in bioactivity-focused synthesis.

(E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate

- Structural Differences: Features a longer alkyl chain (pent-2-enoate) and a trityl-imidazole group. The extended chain may enhance lipophilicity and alter pharmacokinetic properties.

- Mass Spectrometry Data : ESI MS (m/z): 437 (M + 1)+, with a prominent fragment at m/z 243 (Ph3C+), indicating stability of the trityl group under ionization.

- Divergent Reactivity : The elongated chain could reduce steric hindrance compared to Ethyl 3-(isoxazol-4-yl)acrylate, favoring nucleophilic additions or polymerizations.

Ethyl Acrylate (UN 1917, CAS 140-88-5)

- Structural Simplicity : Lacks a heterocyclic ring, consisting solely of an ethyl ester linked to an acrylic acid group.

- Industrial Relevance : Widely used in polymer production (e.g., adhesives, coatings) due to its high reactivity and volatility.

- Safety Profile : Classified as flammable and toxic, with stricter handling requirements compared to heterocyclic acrylates like Ethyl 3-(isoxazol-4-yl)acrylate.

Comparative Data Table

Research Findings and Insights

- Synthetic Challenges : Ethyl 3-(isoxazol-4-yl)acrylate’s synthesis may face regioselectivity issues due to the isoxazole’s electron-deficient nature, unlike imidazole derivatives where trityl protection simplifies functionalization.

- Bioactivity : Isoxazole-containing acrylates are prioritized in drug discovery for their antimicrobial and anti-inflammatory properties, whereas imidazole derivatives are leveraged in materials science.

- Safety and Handling : Ethyl acrylate’s volatility and toxicity necessitate stringent safety protocols, whereas bulkier heterocyclic analogs like Ethyl 3-(isoxazol-4-yl)acrylate are less volatile but require specialized storage.

Critical Analysis of Contradictions

- Discrepancies in Stability : While trityl-protected imidazole acrylates exhibit high stability, Ethyl 3-(isoxazol-4-yl)acrylate’s stability is inferred from aromaticity but may vary under acidic/basic conditions.

- Application Overlaps : Both imidazole and isoxazole acrylates have pharmaceutical applications, but the evidence emphasizes divergent industrial uses (e.g., catalysis vs. bioactivity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.